2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
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Overview
Description
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a complex organic compound that features a bromophenyl group, a benzo-fused furan ring, and a methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate typically involves a multi-step processThe final step involves the esterification of the furan ring with 2-methylpropanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
- 2-[(3-Fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
- 2-[(3-Iodophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
Uniqueness
The presence of the bromophenyl group in 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific chemical reactions and applications .
Properties
Molecular Formula |
C19H15BrO4 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H15BrO4/c1-11(2)19(22)23-14-6-7-15-16(10-14)24-17(18(15)21)9-12-4-3-5-13(20)8-12/h3-11H,1-2H3/b17-9- |
InChI Key |
MNXKUITWUKVOHE-MFOYZWKCSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Origin of Product |
United States |
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